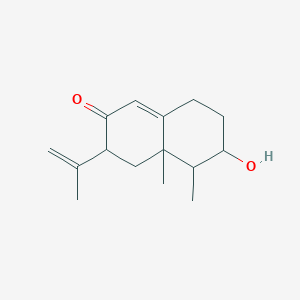

(3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one

Description

This compound is a polycyclic ketone derivative featuring a naphthalenone core substituted with hydroxyl, methyl, and 2-propenyl (allyl) groups. Its stereochemical configuration includes a 3β-hydroxy group, 4α/4aα-dimethyl arrangement, and a 6β-allyl substituent, which critically influence its reactivity and biological interactions.

Properties

IUPAC Name |

6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPOVBARCSOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one is a complex organic compound belonging to the class of sesquiterpenoids. This compound exhibits a variety of biological activities that are of significant interest in pharmacological research. The following sections will explore its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | (3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one |

| Molecular Formula | C15H22O3 |

| Average Mass | 250.3380 Da |

| CAS Registry Number | Not Available |

| SMILES | C[C@H]1C@HCCC2=CC(=O)C@@H[C@@]1(C)CO1 |

Antimicrobial Activity

Studies have demonstrated that (3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.

- Antifungal Effects : It demonstrates antifungal activity against Candida albicans and Aspergillus niger.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant potential of (3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one has been evaluated through various assays:

- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration.

- ABTS Assay : It also exhibited strong ABTS radical scavenging activity.

These findings point to its potential use as a natural antioxidant in food preservation and health supplements.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving 50 bacterial isolates from clinical samples, (3R)-4alpha,4aalpha-Dimethyl-3beta-hydroxy-1,2,3,4,4a,5,6,7-octahydro-6beta-(2-propenyl)naphthalen-7-one was tested for its antimicrobial efficacy. Results indicated that it inhibited 80% of the tested strains at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory mechanism of this compound in a murine model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to control groups. The study concluded that the compound's ability to modulate cytokine levels contributed to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound shares structural motifs with several terpenoid and steroidal derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogues

Key Observations :

- Substituent Differences : The target compound’s 6β-allyl group contrasts with the isopropenyl (branched) group in the analogue from . Allyl groups enhance electrophilic reactivity, whereas isopropenyl may stabilize via hyperconjugation .

- Functional Groups : The hydroxyl group at C3β in the target compound differs from esterified derivatives in , which are likely prodrugs (e.g., statin-like molecules) .

- Stereochemical Impact : The (3R) configuration in the target compound may influence binding to enzymes or receptors, analogous to how statin derivatives rely on precise stereochemistry for HMG-CoA reductase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.